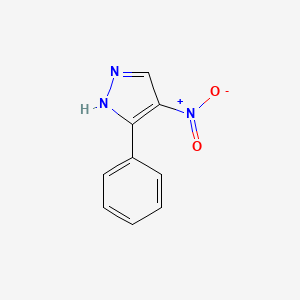

4-nitro-5-phenyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles as a Core Scaffold in Synthetic Chemistry and Advanced Materials Science

Pyrazole, an aromatic five-membered heterocyclic ring system with two adjacent nitrogen atoms, serves as a privileged scaffold in the development of a wide array of functional molecules. globalresearchonline.netnih.gov The versatility of the pyrazole core is due to its unique structural and electronic properties, including its aromaticity, the presence of both acidic (pyrrole-like) and basic (pyridine-like) nitrogen atoms, and the potential for substitution at multiple positions. globalresearchonline.net This adaptability makes pyrazole derivatives central to numerous scientific fields.

In synthetic chemistry, pyrazoles are valuable intermediates and building blocks for creating more complex molecular architectures. ijcmas.com Their reactivity allows for electrophilic substitution, which typically occurs at the 4-position, as well as various condensation and cycloaddition reactions. globalresearchonline.netijcmas.com The development of efficient synthetic routes, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, has made a vast library of substituted pyrazoles readily accessible to researchers. mdpi.com

In the realm of advanced materials science, the pyrazole scaffold is integral to the design of materials with tailored optical and electronic properties. Pyrazole-containing compounds have been investigated for their applications as fluorescent probes, optical brighteners, and hole-transporting materials in electronic devices. researchgate.netrsc.org Furthermore, the introduction of specific functional groups onto the pyrazole ring can lead to materials with significant nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing. ijcmas.com The incorporation of nitro groups, in particular, has been explored in the development of energetic materials due to the high nitrogen content and heat of formation associated with these compounds. nih.govresearchgate.netnih.gov

Contextualization of 4-nitro-5-phenyl-1H-pyrazole within the Landscape of Substituted Pyrazole Chemistry

The compound this compound is a specific example of a disubstituted pyrazole, featuring two key functional groups that significantly influence its chemical character. The substitution pattern—a nitro group at the C4 position and a phenyl group at the C5 position—is crucial to its properties.

The Nitro Group (at C4): The pyrazole ring is an electron-rich system, and electrophilic substitution reactions, such as nitration, readily occur at the C4 position. globalresearchonline.net The nitro group is a strong electron-withdrawing group, which decreases the electron density of the pyrazole ring. This electronic perturbation affects the molecule's reactivity, stability, and potential biological interactions. Nitrated pyrazoles are a well-studied class of compounds, not only for their pharmacological potential but also as high-energy density materials. researchgate.net

The combination of a nitro group and a phenyl group on the same pyrazole scaffold creates a molecule with a unique electronic profile. The electron-withdrawing nature of the nitro group at C4 and the aromatic phenyl ring at C5 make this compound an interesting target for research into new materials and as a precursor for other complex heterocyclic systems. researchgate.net

Strategic Importance and Research Imperatives for In-Depth Investigation of this compound

The strategic importance of this compound stems from the combined functionalities of its constituent parts and its potential as a versatile chemical intermediate. The imperative for its in-depth investigation is driven by several key factors:

Advanced Synthesis: Developing regioselective and efficient synthetic pathways to compounds like this compound is a significant goal in organic chemistry. Methods such as the guided transition-metal-catalyzed arylation of 4-nitropyrazoles provide a route to 5-aryl-4-nitro-1H-pyrazoles, offering a powerful tool for functionalizing this important scaffold. researchgate.net

Materials Science Applications: The presence of both an electron-withdrawing nitro group and a π-rich phenyl group suggests that this molecule could possess interesting photophysical properties. nih.gov Research into its fluorescence, absorption, and nonlinear optical characteristics is warranted to explore its potential use in optoelectronic devices and as a sensor. ijcmas.comresearchgate.net

Precursor for Novel Compounds: The nitro group on the pyrazole ring is a versatile functional handle. It can be reduced to an amino group, which can then be used to construct more complex heterocyclic systems or to attach other functionalities. This makes this compound a valuable starting material for creating libraries of novel compounds for various screening purposes. nih.gov

The study of this specific compound contributes to the broader understanding of structure-property relationships in substituted pyrazoles, guiding the rational design of new molecules with desired chemical, physical, and biological characteristics.

Compound Data Tables

The following tables provide representative data for substituted pyrazole compounds, illustrating the types of analytical values obtained during characterization.

| Compound Name | Molecular Formula | Melting Point (°C) | Reference |

|---|---|---|---|

| 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | C₁₆H₁₅N₃O₂ | Not Specified | acs.org |

| 1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | C₁₅H₁₃N₃O₂ | 160-161 | uned.esrsc.org |

| 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₃N₃O₃ | 195-198 | researchgate.net |

| N-(4-cyano-1-(4-nitrophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | C₂₆H₁₇N₇O₃ | 181-183 |

| Technique | Compound | Observed Signals | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃, ppm) | 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | δ 8.90 (s, 1H, CHO), 7.03–7.76 (m, 9H, Ar-H), 5.40–5.50 (dd, 1H, CH), 3.75–3.80 (dd, 1H, CH₂), 3.10–3.30 (dd, 1H, CH₂) | researchgate.netrsc.org |

| ¹³C NMR (CDCl₃, ppm) | δ 160.14 (C=O), 148.6 (C=N), 120.9–131.9 (Ar-C), 58.36 (CH), 42.37 (CH₂) | ||

| IR (KBr, cm⁻¹) | 1680 (C=O), 1638 (C=N), 1530 & 1350 (NO₂) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-5-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-6-10-11-9(8)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHDAZUZHQCSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309384 | |

| Record name | 4-Nitro-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38858-96-7 | |

| Record name | 4-Nitro-3-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38858-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 Nitro 5 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum of 4-nitro-5-phenyl-1H-pyrazole, the protons of the phenyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm. scispace.com The single proton on the pyrazole (B372694) ring (H3) would likely resonate as a singlet further downfield due to the electronic effects of the heterocyclic system. The N-H proton of the pyrazole ring is anticipated to produce a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The spectrum would show distinct signals for the carbons of the phenyl ring and the pyrazole ring. The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded. researchgate.net Similarly, the carbon atoms of the phenyl group (C1' to C6') and the pyrazole ring (C3, C4, C5) would exhibit characteristic shifts reflecting their electronic environment. scispace.comresearchgate.net

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | >10.0 | broad singlet | N-H (pyrazole) |

| ¹H | ~8.0 - 8.5 | singlet | C3-H (pyrazole) |

| ¹H | ~7.2 - 7.8 | multiplet | Phenyl-H |

| ¹³C | ~150 - 155 | singlet | C5 (pyrazole) |

| ¹³C | ~140 - 145 | singlet | C4 (pyrazole) |

| ¹³C | ~130 - 135 | singlet | C3 (pyrazole) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit several characteristic absorption bands.

The most prominent features are the strong absorption bands corresponding to the nitro (NO₂) group. These include an asymmetric stretching vibration typically found around 1508-1535 cm⁻¹ and a symmetric stretching vibration near 1345-1381 cm⁻¹. mdpi.comscielo.org.co The presence of the pyrazole ring is indicated by C=N and C=C stretching vibrations within the 1500-1600 cm⁻¹ region. scielo.org.co Aromatic C-H stretching from the phenyl group would appear above 3000 cm⁻¹, while the N-H stretching vibration of the pyrazole ring is expected as a broad band in the region of 3100-3400 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H Stretch | Pyrazole N-H |

| >3000 | C-H Stretch | Aromatic (Phenyl) |

| ~1590 - 1610 | C=N Stretch | Pyrazole Ring |

| ~1508 - 1535 | Asymmetric NO₂ Stretch | Nitro Group |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Analysis of Fragmentation Pathways

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₇N₃O₂), the molecular weight is approximately 205.17 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. vulcanchem.com The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 205. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), leading to a significant fragment ion at m/z ≈ 159. whitman.edu Further fragmentation of the pyrazole ring structure could also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 205 | [M]⁺ (Molecular Ion) | - |

| 188 | [M - OH]⁺ | OH |

| 159 | [M - NO₂]⁺ | NO₂ |

| 131 | [C₉H₇N]⁺ | NO₂, CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions within its extensive conjugated system.

The conjugated system, which includes the phenyl ring and the nitro-substituted pyrazole ring, is expected to produce strong absorption bands in the UV region. Typically, nitropyrazole derivatives exhibit a maximum absorption (λmax) associated with the π→π* transition of the conjugated system. For instance, a λmax around 255-277 nm is characteristic of such conjugated nitro-heterocyclic systems. mdpi.commdpi.com The presence of the nitro group and the lone pairs on the nitrogen and oxygen atoms may also give rise to weaker n→π* transitions at longer wavelengths.

Table 4: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition | Associated Chromophore |

|---|---|---|---|

| ~255 - 277 | High | π→π* | Conjugated Phenyl-Pyrazole System |

Single-Crystal X-ray Diffraction (SC-XRD) for Determination of Solid-State Molecular Geometry and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An SC-XRD analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. rsc.org

The analysis would reveal the planarity of the pyrazole ring and the dihedral angle between the pyrazole and phenyl rings. In the solid state, the crystal packing is stabilized by intermolecular interactions. nih.gov For this compound, potential interactions include hydrogen bonding between the N-H proton of one molecule and an oxygen atom of the nitro group of a neighboring molecule. Furthermore, π-π stacking interactions between the aromatic phenyl and pyrazole rings are likely to play a significant role in the crystal packing. nih.gov

Table 5: Anticipated Crystallographic and Geometric Parameters from SC-XRD

| Parameter | Description | Expected Finding |

|---|---|---|

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal | e.g., P2₁/c |

| Bond Lengths | Distances between bonded atoms (e.g., C-N, N-O) | Consistent with standard values for similar structures |

| Bond Angles | Angles between three connected atoms (e.g., O-N-O) | Reflects hybridization and steric effects |

| Dihedral Angle | Torsion angle between phenyl and pyrazole rings | A non-zero value indicating a twisted conformation |

Elemental Analysis for Precise Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method serves to verify the purity and empirical formula of a synthesized compound.

For this compound, with the molecular formula C₉H₇N₃O₂, the theoretical elemental composition can be calculated. Experimental results from a CHN analyzer are expected to be in close agreement with these calculated values, typically within a ±0.4% margin, thus confirming the stoichiometry of the compound. scirp.orgasianpubs.org

Table 6: Elemental Composition of this compound (C₉H₇N₃O₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Calculated % |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 52.70% |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 3.45% |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 20.49% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 15.60% |

| Total | | | 205.19 | 100.00% |

Theoretical and Computational Investigations of 4 Nitro 5 Phenyl 1h Pyrazole and Its Electronic Structure

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Characterization

Computational Analysis of Tautomerism and Isomerism in Nitro-Phenyl-Pyrazoles

Pyrazole (B372694) and its derivatives are known to exhibit annular tautomerism, a phenomenon where a proton can migrate between the two nitrogen atoms of the pyrazole ring. mdpi.com This results in the existence of different tautomeric forms, and their relative stability is influenced by the nature and position of substituents on the pyrazole ring. mdpi.com

Computational studies, often employing DFT and other quantum chemical methods like HF and MPn, are crucial for investigating the structure and relative stabilities of these tautomers and isomers. researchgate.net For example, in 4-nitroso-pyrazolones, theoretical calculations have shown that the oxime tautomer is favored in solution. researchgate.net The presence of electron-withdrawing groups, such as the nitro group in 4-nitro-5-phenyl-1H-pyrazole, can significantly impact the electronic distribution and, consequently, the tautomeric equilibrium. Theoretical analyses have demonstrated that factors like internal hydrogen bonds, the polarity of the environment, and the electronic effects of substituents all play a considerable role in determining the preferred tautomer. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Calculation of Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component in understanding the chemical reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic and thermodynamic stability of a molecule. nih.gov

A smaller HOMO-LUMO gap generally indicates higher polarizability and greater chemical reactivity. scholaris.caresearchgate.net For various pyrazole derivatives, DFT calculations have been used to determine these energies. For instance, in one study on a pyranopyrazole derivative, the HOMO-LUMO gap was calculated to be -2.666 eV, suggesting a potential for charge transfer interactions within the molecule. mdpi.com

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron from the HOMO.

Electron Affinity (A): The energy released when an electron is added to the LUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions.

Table 1: Illustrative Reactivity Descriptors for a Pyrazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.46 |

| LUMO Energy | -3.11 |

| Energy Gap (ΔE) | 3.35 |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Electrophilicity Index (ω) | 5.07 |

Note: The values in this table are for a related nitro-phenyl compound and are presented for illustrative purposes. scholaris.camaterialsciencejournal.org

Mulliken Atomic Charges (MAC) and Molecular Electrostatic Potential (MEP) Mapping

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electron density. researchgate.netchemrxiv.org This information is crucial for understanding intermolecular interactions and identifying potential reactive sites. In pyrazoline derivatives, Mulliken charge calculations have been used to identify the electrophilic and nucleophilic centers. orientjchem.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netijeat.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. ijeat.orgsemanticscholar.org The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). semanticscholar.org For various pyrazole derivatives, MEP analysis has been used to identify the most electrophilic and nucleophilic regions, often highlighting the role of nitro and amide groups as centers for electrophilic attack. nih.govbohrium.com

Natural Bond Orbital (NBO) Analysis for Elucidating Electronic Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density, all of which contribute to molecular stability. scholaris.cauni-muenchen.de

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by second-order perturbation theory, indicates the extent of electron delocalization. uni-muenchen.de In pyrazole systems, NBO analysis has been used to understand the stability arising from such interactions. For example, studies on pyrazole derivatives have revealed energetic hydrogen bonding interactions that are stabilized by electrostatic contributions. nih.gov The transfer of electron density from the pz orbital of a heteroatom to the rest of the π-system is a key measure of delocalization and aromaticity in five-membered heterocycles like pyrazole. acs.org

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules and their conformational changes. researchgate.net By simulating the motion of atoms and molecules over time, MD can provide insights into the flexibility of a molecule and identify its preferred conformations.

In the context of pyrazole derivatives, MD simulations have been employed to explore the binding modes of these compounds with biological targets, such as enzymes. researchgate.netnih.gov These simulations can help to understand the dynamic interactions between a ligand and its receptor, providing a more complete picture than static docking studies alone. researchgate.net Conformational landscape analysis, derived from MD simulations, can reveal the different shapes a molecule can adopt and the energetic barriers between these conformations, which is crucial for understanding its biological activity and reactivity.

Quantum Chemical Studies of Intermolecular Interactions in Pyrazole Systems

Intermolecular interactions play a critical role in determining the solid-state structure and properties of molecular crystals. Quantum chemical calculations are instrumental in characterizing and quantifying these non-covalent interactions.

Hydrogen Bonding: Pyrazole derivatives, with their nitrogen atoms and potentially other functional groups, can act as both hydrogen bond donors and acceptors. researchgate.net Quantum chemical studies can elucidate the geometry and strength of these hydrogen bonds, which often form cyclic motifs like dimers and trimers in the solid state. researchgate.net

π-Stacking: The aromatic phenyl and pyrazole rings in this compound can participate in π-stacking interactions, where the π-electron clouds of adjacent rings interact. preprints.orgmdpi.com These interactions are important for the stabilization of crystal structures. nih.gov Theoretical studies can determine the geometry (e.g., parallel or T-shaped) and energetic contribution of these interactions. preprints.orgmdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption profiles)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating its nuclear magnetic resonance (NMR) signature, vibrational modes, and electronic absorption profile. These calculations are typically performed after obtaining a stable molecular geometry through energy minimization at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. consensus.appderpharmachemica.com

NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of theoretical structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, integrated within a DFT framework, is a widely accepted and effective approach for calculating the isotropic magnetic shielding tensors of nuclei in a molecule. scielo.org.zaresearchgate.netacs.org By referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), theoretical chemical shifts (δ) can be obtained that often show strong correlation with experimental data. researchgate.netmdpi.com

For this compound, the chemical shifts are significantly influenced by the electronic environment created by the pyrazole ring, the electron-withdrawing nitro group, and the phenyl substituent. Protons and carbons in proximity to the electronegative nitro group and nitrogen heteroatoms are expected to be deshielded, resulting in higher chemical shifts (downfield).

Computational studies on analogous pyrazole structures provide a basis for predicting the NMR spectrum. For instance, calculations on related 1-phenyl-pyrazole derivatives using the GIAO/DFT method have shown good agreement with experimental values. researchgate.net The expected chemical shifts for this compound can be estimated by analyzing the calculated values for structurally similar compounds.

Table 1: Representative Theoretical NMR Chemical Shifts for this compound and Related Structures Calculated using the GIAO method. Values are illustrative and based on data from analogous compounds.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Rationale / Comparison |

| ¹H NMR | Pyrazole C3-H | ~7.9 - 8.2 | Downfield due to proximity to ring nitrogens. researchgate.net |

| Phenyl Protons | ~7.4 - 7.8 | Typical aromatic region; specific shifts depend on conformation. consensus.app | |

| Pyrazole N1-H | ~13.0 - 14.0 | Broad signal, highly deshielded; position is solvent-dependent. researchgate.net | |

| ¹³C NMR | Pyrazole C3 | ~140 - 144 | Adjacent to two nitrogen atoms. researchgate.net |

| Pyrazole C4 | ~123 - 128 | Carbon bearing the nitro group, significantly influenced by its electron-withdrawing nature. | |

| Pyrazole C5 | ~148 - 153 | Carbon bearing the phenyl group. researchgate.net | |

| Phenyl C (ipso) | ~128 - 132 | Carbon attached to the pyrazole ring. |

Vibrational Frequencies

Theoretical vibrational analysis is crucial for interpreting infrared (IR) spectra. DFT calculations can predict the harmonic vibrational frequencies and intensities of a molecule. derpharmachemica.com These calculated frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Furthermore, Potential Energy Distribution (PED) analysis is employed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of functional groups. consensus.app

For this compound, the IR spectrum is expected to be characterized by distinct bands corresponding to the functional groups present. Key vibrations include the N-H stretch of the pyrazole ring, the asymmetric and symmetric stretches of the nitro group, and various stretching and bending modes of the aromatic phenyl and pyrazole rings.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on DFT (e.g., B3LYP/6-311++G(d,p)) calculations on analogous structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description / Comparison |

| N-H Stretching | 3300 - 3500 | Corresponds to the pyrazole N-H bond; often broad in experimental spectra. nih.gov |

| C-H Aromatic Stretching | 3000 - 3100 | Phenyl and pyrazole C-H bond vibrations. derpharmachemica.com |

| C=C Aromatic Stretching | 1430 - 1625 | Skeletal vibrations of the phenyl and pyrazole rings. derpharmachemica.com |

| NO₂ Asymmetric Stretching | 1520 - 1570 | A strong, characteristic absorption for nitro compounds. scielo.org.za |

| NO₂ Symmetric Stretching | 1330 - 1360 | Another strong, characteristic absorption for the nitro group. scielo.org.za |

| C-N Stretching | 1150 - 1200 | Vibrations involving the carbon-nitrogen bonds of the pyrazole ring. derpharmachemica.com |

| C-H Out-of-Plane Bending | 750 - 850 | Characteristic bands for the substitution pattern of the phenyl ring. derpharmachemica.com |

UV-Vis Absorption Profiles

The electronic absorption properties of a molecule can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zamaterialsciencejournal.org This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These calculations allow for the simulation of a UV-Vis spectrum and the assignment of absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. scielo.org.zarsc.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl and pyrazole rings, as well as transitions involving the nitro group. The presence of the nitro group, a strong chromophore, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenyl-pyrazole. Calculations performed in different solvents using models like the Polarizable Continuum Model (PCM) can also predict solvatochromic shifts. materialsciencejournal.orgeurjchem.com

Table 3: Representative Predicted UV-Vis Absorption Data for this compound Based on TD-DFT (e.g., B3LYP/6-311G(d,p)) calculations in gas phase or solution.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Assignment |

| ~340 - 360 | > 0.2 | π → π* transition involving HOMO → LUMO, with significant charge transfer character from the phenyl-pyrazole moiety to the nitro group. materialsciencejournal.org |

| ~250 - 280 | > 0.1 | π → π* transitions localized primarily on the aromatic phenyl and pyrazole rings. |

| ~400 - 410 | < 0.1 | n → π* transition, typically a weaker absorption involving the lone pair electrons of the nitro group or pyrazole nitrogens. scielo.org.za |

Reactivity and Reaction Mechanisms of 4 Nitro 5 Phenyl 1h Pyrazole

Electrophilic Aromatic Substitution (EAS) Patterns on the Pyrazole (B372694) Ring and Influence of Nitro and Phenyl Substituents

The pyrazole ring is an electron-rich five-membered heterocycle, making it susceptible to electrophilic aromatic substitution. researchgate.net However, the reactivity and regioselectivity of this reaction are significantly influenced by the attached substituents. Pyrazole itself typically undergoes electrophilic substitution preferentially at the C4 position due to steric accessibility. researchgate.net

Nitration of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, with concentrated nitric acid in acetic anhydride (B1165640) results in the selective introduction of a nitro group at the C4 position. mdpi.com Using a stronger nitrating agent, fuming nitric acid, can lead to further nitration on the phenyl ring, specifically at the para-position. mdpi.com This suggests that under forcing conditions, the phenyl ring can also undergo electrophilic substitution.

Nucleophilic Attack Pathways and Regioselectivity Governing Transformations at Pyrazole Ring Positions

The electron-deficient nature of the pyrazole ring, particularly when substituted with electron-withdrawing groups, makes it a target for nucleophilic attack. The most likely sites for nucleophilic attack on the pyrazole ring are the carbon atoms at positions 3 and 5. nih.gov

In derivatives of 4-nitropyrazole, the C5 position is particularly activated towards nucleophilic substitution. For instance, in 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, the chlorine atom at C5 is readily displaced by nucleophiles like azides. mdpi.com This reactivity is attributed to the electron-withdrawing effect of the adjacent nitro group, which stabilizes the intermediate formed during the substitution reaction.

Studies on 3-methyl-1,4-dinitro-1H-pyrazole have shown that nucleophilic attack by arylhydrazines can occur at the C5 position, leading to ring-opening and subsequent recyclization (ANRORC mechanism) to form new pyrazole derivatives. arkat-usa.org The regioselectivity of this attack can be influenced by the substituents on the arylhydrazine. arkat-usa.org

Chemical Transformations of the Nitro Group (e.g., Reduction Reactions to Amino Derivatives)

The nitro group of 4-nitro-5-phenyl-1H-pyrazole is a versatile functional handle that can undergo various chemical transformations, most notably reduction to an amino group. This transformation is a crucial step in the synthesis of many biologically active compounds.

The reduction of the nitro group can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as iron powder in the presence of an acid like hydrochloric acid. evitachem.comsmolecule.com For example, the reduction of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate to the corresponding amine has been successfully carried out using triethoxysilane (B36694) and an iron catalyst. rsc.org

The resulting amino group can then be further modified, opening up a wide range of synthetic possibilities for creating diverse pyrazole derivatives. The mechanism of action for some biologically active nitro-containing pyrazoles is believed to involve the in-vivo reduction of the nitro group to reactive intermediates. nih.gov

Reactivity of the Phenyl Substituent and its Derivatives on the Pyrazole Framework

The phenyl group attached to the pyrazole ring can also participate in chemical reactions, primarily electrophilic aromatic substitution. The directing effect of the pyrazole ring on the phenyl group will influence the position of substitution.

As mentioned earlier, nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid can introduce a nitro group at the para-position of the phenyl ring. mdpi.com This indicates that the phenyl ring remains sufficiently activated for electrophilic attack, even with the deactivating influence of the pyrazole ring and its substituents.

Furthermore, the reactivity of the phenyl ring can be modulated by the presence of other substituents on it. For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the electronic nature of the substituent on the phenylhydrazine (B124118) starting material (e.g., a nitro group) was found to influence the course of the reaction. nih.govacs.org An electron-withdrawing group like a nitro group on the phenyl ring can affect the nucleophilicity of the hydrazine (B178648) and the stability of reaction intermediates. nih.govacs.org

Mechanistic Studies of Pyrazole Ring Formation and Subsequent Functionalization

The synthesis of the pyrazole ring itself is a well-established process, typically involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. evitachem.comnih.gov The mechanism involves nucleophilic attack of the hydrazine on a carbonyl group, followed by intramolecular cyclization and dehydration.

The regioselectivity of this cyclization can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the use of arylhydrazine hydrochlorides led to the 1,3-regioisomer, while the free hydrazine favored the formation of the 1,5-regioisomer. acs.org

Solvent effects can also play a crucial role. In some cases, the choice of solvent can determine whether the reaction proceeds to the desired pyrazole or if side reactions occur. acs.org Catalytic influences are also significant, with both acid and base catalysis being commonly employed to facilitate the cyclization and subsequent functionalization steps. nih.gov

Exploration of Advanced Reactions and Synthetic Utility of this compound as a Key Synthon

This compound and its derivatives serve as valuable synthons in organic synthesis, providing access to a wide array of more complex heterocyclic systems. The presence of multiple reaction sites allows for a variety of chemical modifications.

One notable advanced reaction is the 1,3-dipolar cycloaddition of nitrile imines, which can be generated in situ from hydrazones, with various dipolarophiles to construct pyrazoline rings. scirp.org This method has been used to synthesize bis(heterocycles) containing both pyrazoline and imidazole (B134444) moieties. scirp.org

The ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism, as seen in the reaction of dinitropyrazoles with arylhydrazines, provides a powerful tool for the synthesis of substituted pyrazoles that might be difficult to access through other routes. arkat-usa.org Furthermore, the nitro group itself can be a precursor for other functionalities beyond the amino group, expanding the synthetic utility of these compounds. For example, the presence of adjacent azide (B81097) and nitro groups can lead to cyclization to form a furoxan ring. mdpi.com The versatility of this compound and its analogues makes them important building blocks in the development of new pharmaceuticals and materials.

Advanced Research Applications and Potentials of 4 Nitro 5 Phenyl 1h Pyrazole in Specialized Chemical Fields

Role in Materials Science and Development of Advanced Functional Materials

The exploration of pyrazole (B372694) derivatives in materials science has revealed their significant potential in creating materials with tailored properties. The compound 4-nitro-5-phenyl-1H-pyrazole, with its distinct substituents, is a promising candidate for the development of advanced functional materials, including metal-organic frameworks, coordination polymers, and specialized polymers.

Pyrazole and its derivatives are widely recognized for their ability to act as effective ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The nitrogen atoms of the pyrazole ring serve as excellent donor sites for coordinating with metal ions, leading to the formation of diverse and stable network structures. researchgate.net While the direct use of this compound as a ligand in reported MOFs is not extensively documented, the principles of coordination chemistry suggest its potential in this area.

The synthesis of coordination polymers often involves the reaction of a metal salt with an organic linker containing donor atoms. researchgate.net In the case of this compound, the two adjacent nitrogen atoms of the pyrazole ring can chelate to a metal center. The presence of the phenyl group can introduce steric effects that influence the resulting framework topology, while the nitro group can modulate the electronic properties of the ligand and, consequently, the properties of the final MOF or coordination polymer. For instance, the electron-withdrawing nature of the nitro group can affect the Lewis basicity of the pyrazolic nitrogen atoms, influencing the strength of the metal-ligand bond.

Researchers have successfully synthesized various MOFs and coordination polymers using pyrazole-carboxylate ligands, where the pyrazole unit provides the coordination site and the carboxylate group acts as a linker. researchgate.net While this compound lacks a carboxylate group for direct polymerization in this manner, it could be functionalized to include such groups or used as a co-ligand to introduce specific functionalities into a larger framework. The synthesis of coordination polymers based on a 5-nitro-isophthalic acid and imidazolyl ligands has demonstrated how nitro-substituted aromatic compounds can be incorporated into extended structures. researchgate.net

| Potential Role of this compound in MOFs/Coordination Polymers | Influencing Factors | Anticipated Properties |

| Ligand for metal coordination | Pyrazole nitrogen atoms | Formation of stable coordination bonds |

| Framework topology modifier | Phenyl group (steric hindrance) | Control over pore size and network structure |

| Electronic property modulator | Nitro group (electron-withdrawing) | Tuning of catalytic or sensing capabilities |

The incorporation of pyrazole units into polymer chains is a known strategy for developing materials with enhanced thermal stability, specific mechanical properties, and other desirable characteristics. Aromatic polymers containing diazole rings, such as pyrazole, have been shown to exhibit high thermal resistance in oxidative atmospheres and good hydrolytic stability. iucr.org The compound 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, a close analog of the subject compound, is utilized in the synthesis of advanced materials like polymers and dyes. evitachem.com This suggests that this compound could similarly serve as a monomer or a functional additive in polymer chemistry.

The presence of the nitro and phenyl groups in this compound can impart specific properties to a polymer matrix. The rigid aromatic structure can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the polar nitro group can increase intermolecular interactions, potentially affecting properties like solubility and processability. The unique properties of 1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole allow it to be incorporated into polymer matrices, enhancing the thermal stability and mechanical properties of the resulting materials.

A significant area of research for nitro-phenyl substituted pyrazoles is in the field of non-linear optics (NLO). NLO materials are crucial for applications in photonics and optoelectronics, including ultrafast optical switching and data storage. nih.gov The NLO response of a molecule is often associated with a significant change in dipole moment upon electronic excitation, a feature commonly found in "push-pull" systems with electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the nitro group acts as a strong electron-acceptor, while the phenyl-substituted pyrazole ring can function as the electron-donating part of the system. This intramolecular charge transfer character is a key indicator of potential NLO activity. mdpi.com Theoretical studies using Density Functional Theory (DFT) on related pyrazole derivatives have shown that the presence of nitro groups significantly enhances the first hyperpolarizability (β), a measure of the second-order NLO response. nih.gov For a series of (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile and (E)-3-(4-nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole compounds, high NLO responses were observed, dependent on the functionalization of the pyrazoline derivatives. nih.gov

Computational studies on similar pyrazole derivatives have calculated hyperpolarizability values significantly greater than that of urea, a standard NLO material, suggesting their potential for NLO applications. nih.gov The investigation of a conjugated 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) synthesized via a microwave-assisted reaction further supports the potential of this class of compounds in NLO. researchgate.net

| Compound/Derivative Family | NLO Property Investigated | Key Finding | Reference |

| (4-fluorophenyl)[5-(4- nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone (B1245722) derivatives | First Hyperpolarizability (β) | Calculated β values suggest potential for NLO applications. | researchgate.net |

| (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | NLO Response | High NLO responses observed. | nih.gov |

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Optical Nonlinearity | Found to be good candidates for NLO applications. | nih.gov |

| 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) | Photophysical Characteristics | Synthesized and studied for its optical properties. | researchgate.net |

Catalytic Applications and Contributions to Organocatalysis Using Pyrazole Derivatives

Pyrazole scaffolds are recognized for their utility in catalysis, particularly in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. researchgate.net Pyrazole derivatives can act as bifunctional catalysts, often possessing both a hydrogen-bond donor (the N-H group) and a Lewis basic site (the other nitrogen atom). This dual functionality allows them to activate both electrophiles and nucleophiles in a reaction.

While specific studies detailing the use of this compound as an organocatalyst are not prominent, the structural motifs present in the molecule suggest its potential. For example, pyrazolin-5-ones, which can exist in tautomeric equilibrium with a hydroxyl-substituted pyrazole, are versatile 1,3-dinucleophiles used in the synthesis of fused pyrazole derivatives. acs.org The N-H proton of the pyrazole ring in this compound could participate in hydrogen bonding to activate substrates, a common mechanism in organocatalysis.

The development of chiral pyrazole derivatives as organocatalysts has been successful in promoting asymmetric reactions, such as the Michael addition of aldehydes to nitroalkenes. researchgate.net The synthesis of 4,4′-(Arylmethylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been efficiently catalyzed by L-proline, demonstrating the synergy between pyrazole structures and organocatalysts. researchgate.net The presence of the nitro group in this compound could influence its catalytic activity by modulating the acidity of the N-H proton and the electronic nature of the pyrazole ring.

Development of this compound as a Chemical Probe or Research Tool for Specific Chemical Interactions

The unique electronic and photophysical properties of certain pyrazole derivatives make them attractive candidates for development as chemical probes and sensors. These tools can be used to detect specific analytes or to study chemical and biological interactions through changes in their optical signals, such as fluorescence or color.

A derivative of the subject compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, has been shown to exhibit photochromism. mdpi.com This phenomenon, where a molecule undergoes a reversible, light-induced transformation between two forms with different absorption spectra, is a key property for the development of molecular switches and optical memory devices. mdpi.com The photochromic behavior is based on the reversible opening and closing of an aziridine (B145994) ring. mdpi.com The presence of the nitrophenyl group is crucial for these photochromic properties. This suggests that this compound could be a core structure for designing new photoresponsive materials and probes.

Furthermore, the nitro group in this compound can act as a recognition site for certain analytes through specific interactions. The mechanism of action for some nitro-substituted pyrazoles in biological contexts involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components. This reactivity could be harnessed for the design of probes that respond to specific redox environments.

Future Directions and Emerging Research Avenues for 4 Nitro 5 Phenyl 1h Pyrazole Chemistry

Integration of Machine Learning and Artificial Intelligence for Predictive Design and Accelerated Synthesis of Pyrazole (B372694) Derivatives

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is set to revolutionize the design and synthesis of pyrazole derivatives. These computational tools can analyze vast datasets of chemical information to identify patterns and predict the properties and synthetic accessibility of novel compounds. physchemres.orgresearchgate.net

Predictive Design: ML algorithms, particularly Quantitative Structure-Activity Relationship (QSAR) models, are being developed to forecast the biological activities of new pyrazole derivatives. physchemres.orghilarispublisher.com By correlating the structural features of pyrazole compounds with their observed activities, these models can guide the design of new molecules with enhanced potency and selectivity. hilarispublisher.comjdigitaldiagnostics.com This data-driven approach minimizes the need for extensive trial-and-error synthesis and testing, thereby accelerating the discovery of new drug candidates. researchgate.netresearchgate.net For instance, researchers have successfully used ML to predict the antitumor activity of anthrapyrazole derivatives. jdigitaldiagnostics.combenthamdirect.com

The following table provides an overview of how AI and ML are being applied in pyrazole chemistry:

| Application Area | Specific Technique | Goal |

| Predictive Design | Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. physchemres.orghilarispublisher.com |

| Molecular Docking | Simulate the binding of pyrazole derivatives to biological targets. hilarispublisher.com | |

| Molecular Dynamics (MD) Simulations | Analyze the dynamic behavior and stability of pyrazole-protein complexes. hilarispublisher.com | |

| Accelerated Synthesis | Retrosynthesis Software | Generate potential synthetic pathways for target pyrazole compounds. acs.org |

| Reaction Prediction Algorithms | Predict the products and yields of chemical reactions involving pyrazoles. acs.org |

Advanced Mechanistic Investigations Utilizing Ultrafast Spectroscopy and Time-Resolved Techniques

A deeper understanding of the reaction mechanisms and photophysical properties of pyrazole derivatives is crucial for their rational design and application. Ultrafast spectroscopy and time-resolved techniques offer powerful tools to probe the transient species and rapid dynamic processes that govern the behavior of these molecules.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to study the excited-state dynamics of pyrazoles. acs.orgrsc.org For example, studies on pyrazole and its isomers have revealed the critical role of specific electronic states in their photochemistry, including processes like H-atom elimination and ring deformation that occur on femtosecond timescales. acs.org Such investigations provide fundamental insights into the photostability and photoreactivity of the pyrazole ring system.

Time-Resolved Techniques: Time-resolved fluorescence and transient absorption spectroscopy have been employed to investigate phenomena such as excited-state intramolecular proton transfer (ESIPT) in pyrazole derivatives. rsc.org These studies have revealed that in certain pyrano[2,3-c]pyrazole derivatives, excited-state twisting can compete with the ESIPT reaction, influencing their fluorescence properties. rsc.org Time-resolved photoluminescence studies have also been used to characterize the excited-state lifetimes of newly synthesized 1,3,4-trisubstituted pyrazoles. tandfonline.com Furthermore, time-resolved fluorescence techniques can help elucidate the mechanism of interaction between pyrazole-based chemosensors and metal ions. nih.gov

These advanced spectroscopic methods provide a detailed picture of the dynamic processes occurring in pyrazole derivatives, which is essential for developing new materials with tailored optical and electronic properties.

Exploration of Novel Reactivity Patterns and Unprecedented Functionalization Strategies

The development of new synthetic methods to introduce diverse functional groups onto the pyrazole core is a key area of ongoing research. These efforts aim to expand the chemical space accessible for pyrazole derivatives and enable the synthesis of compounds with novel properties and applications. nih.gov

Novel Reactivity: The pyrazole ring exhibits distinct reactivity patterns, with electrophilic substitution typically occurring at the C4 position and nucleophilic attack favored at the C3 and C5 positions. mdpi.com Researchers are continuously exploring new reactions that leverage this inherent reactivity. For instance, recent work has focused on the development of transition-metal-catalyzed C-H functionalization reactions, which allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring without the need for pre-functionalized starting materials. rsc.org

Unprecedented Functionalization: Scientists are devising innovative strategies to introduce a wide array of functional groups onto the pyrazole scaffold. acs.orgresearchgate.net This includes the synthesis of 4-functionalized pyrazoles through methods like oxidative thio- or selenocyanation. beilstein-journals.org Other approaches involve the synthesis of fused pyrazole systems and the development of methods for regioselective functionalization. mdpi.com The ability to install diverse substituents is crucial for fine-tuning the biological and material properties of pyrazole derivatives. tandfonline.comnih.gov

| Functionalization Strategy | Description | Example |

| Transition-Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups at C-H bonds, avoiding pre-functionalization steps. rsc.org | Palladium-catalyzed arylation of pyrazoles. |

| Oxidative Functionalization | Introduction of functional groups via an oxidative process. beilstein-journals.org | Synthesis of C-4 thiocyanated pyrazoles using a hypervalent iodine reagent. beilstein-journals.org |

| Cycloaddition Reactions | Formation of fused pyrazole ring systems. mdpi.com | 1,3-dipolar cycloadditions to create spirocyclic pyrazole derivatives. mdpi.com |

| Regioselective Synthesis | Control over the position of substitution on the pyrazole ring. mdpi.com | Synthesis of specific regioisomers of trifluoromethylated pyrazoles. mdpi.com |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-nitro-5-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : Cyclocondensation of phenylhydrazine derivatives with nitro-substituted ketones or aldehydes is a common approach. For example, triazenylpyrazole precursors can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form hybrid heterocycles. Key parameters include temperature control (e.g., 50°C for 16 hours), solvent selection (THF/water mixtures), and catalyst systems (CuSO₄/sodium ascorbate) to improve yields . Optimization may involve varying substituents on the phenyl ring to stabilize intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹ and C-N pyrazole ring bands at ~1400 cm⁻¹) .

- NMR : ¹H NMR resolves substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; pyrazole protons at δ 6.5–7.0 ppm). ¹³C NMR confirms nitro group attachment via deshielded carbons .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to determine bond lengths and angles, critical for confirming regiochemistry .

Q. How does the nitro group influence the reactivity of this compound in substitution reactions?

- Methodology : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position of the phenyl ring. Reduction with NaBH₄ or H₂/Pd-C converts the nitro group to an amine, enabling further functionalization (e.g., amidation or diazotization) . Comparative studies using TLC and HPLC can track reaction progress and byproduct formation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G** basis set) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict reactivity trends, such as nucleophilic attack sites, and validate experimental UV-Vis spectra (e.g., λmax shifts due to conjugation) . Software like Gaussian or ORCA is recommended for benchmarking against crystallographic data .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted pyrazoles?

- Case Study : Conflicting NMR signals may arise from tautomerism or crystal packing effects. For example, nitro group orientation in the solid state (via X-ray) may differ from solution-phase structures. Use variable-temperature NMR to assess dynamic processes, and compare with Hirshfeld surface analysis from crystallography .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Methodology :

- Antimicrobial screening : Test derivatives against Gram-positive/negative bacteria (MIC assays) .

- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). Introduce methoxy or halogen substituents to improve hydrophobic interactions .

- SAR analysis : Correlate logP values (from HPLC retention times) with bioactivity to optimize pharmacokinetics .

Q. What challenges arise in crystallizing nitro-substituted pyrazoles, and how are they addressed?

- Methodology : Nitro groups induce steric hindrance and polarity, complicating crystal growth. Techniques include:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Twinned data refinement : SHELXL’s TWIN/BASF commands model overlapping lattices in high-symmetry space groups .

- Low-temperature data collection : Mitrates thermal motion artifacts (e.g., at 100 K) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.